3-Methyl-2-propylpiperidine
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Overview
Description
3-Methyl-2-propylpiperidine is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-propylpiperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of imines followed by cyclization. For instance, phenylsilane can promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production methods for piperidine derivatives, including this compound, often involve hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and widely used in large-scale production due to its cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-propylpiperidine undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents.
Reduction: Reduction of imines to amines.
Substitution: Nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: N-alkylated or N-acylated piperidines.
Scientific Research Applications
3-Methyl-2-propylpiperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-propylpiperidine involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may interact with neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Propylpiperidine: Another piperidine derivative with similar structural properties.
N-Methylpiperidine: Differing by the presence of a methyl group on the nitrogen atom.
Piperidine: The parent compound with a simpler structure.
Uniqueness: 3-Methyl-2-propylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural modifications can lead to variations in reactivity, stability, and biological activity compared to other piperidine derivatives .
Properties
Molecular Formula |
C9H19N |
---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
3-methyl-2-propylpiperidine |
InChI |
InChI=1S/C9H19N/c1-3-5-9-8(2)6-4-7-10-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
YWONHAVCGANMBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(CCCN1)C |
Origin of Product |
United States |
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